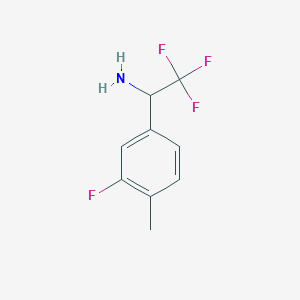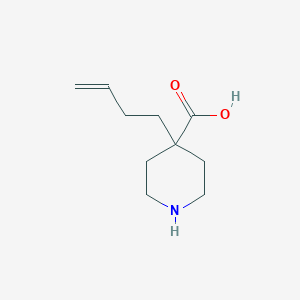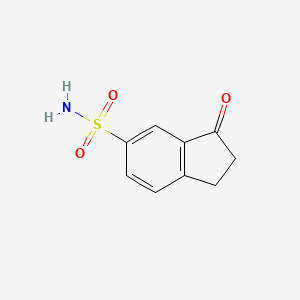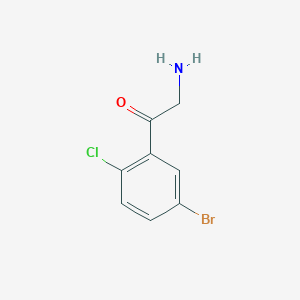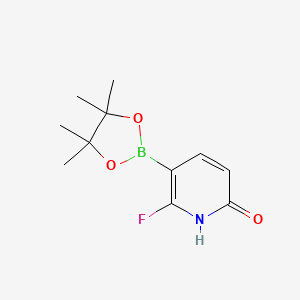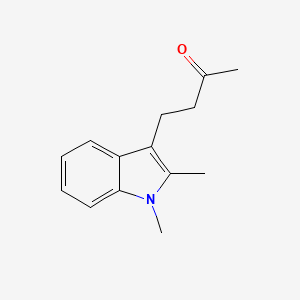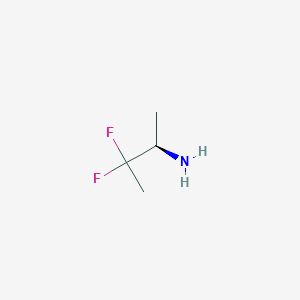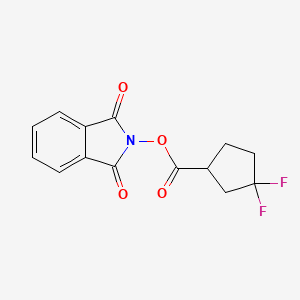
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
Synthetic Routes:
-
Direct Synthesis:
- The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
- The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
- The carboxylate group is introduced during the final step of the synthesis.
-
Alternative Route:
- Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
- The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods:
- While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.
Chemical Reactions Analysis
Reactivity:
- The compound exhibits reactivity typical of isoindole derivatives.
- It can undergo various reactions, including:
Oxidation: Oxidation of the isoindole moiety.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic substitution at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:
- Oxidation: Isoindole derivatives with additional oxygen functionalities.
- Reduction: Reduced isoindole compounds.
- Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H11F2NO4 |
|---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2 |
InChI Key |
BHNUKDHRZXRTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


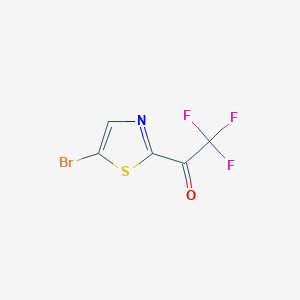
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
